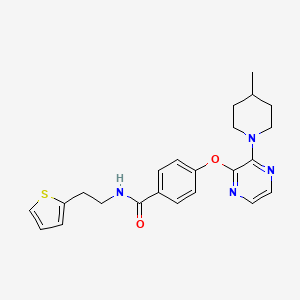
Methyl-4-brom-2-(methylthio)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . It is a derivative of benzoic acid, featuring a bromine atom and a methylthio group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-(methylthio)benzoate has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-(methylthio)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylthio)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of methyl 4-bromo-2-(methylthio)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-2-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Wirkmechanismus
The mechanism by which methyl 4-bromo-2-(methylthio)benzoate exerts its effects depends on the specific application. In biological systems, the compound can act as an inhibitor by covalently modifying active sites of enzymes or receptors . The bromine atom and methylthio group provide sites for nucleophilic attack, allowing the compound to form stable adducts with target molecules. This interaction can disrupt normal biological functions, making it useful in the study of enzyme mechanisms and drug development.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-bromo-2-(methylthio)benzoate
- Methyl 4-bromo-2-(ethylthio)benzoate
- Methyl 4-chloro-2-(methylthio)benzoate
- Methyl 4-bromo-2-(methylsulfonyl)benzoate
Comparison: Methyl 4-bromo-2-(methylthio)benzoate is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination provides distinct reactivity patterns compared to similar compounds. For instance, the bromine atom allows for various substitution reactions, while the methylthio group can undergo oxidation and reduction reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEWVNFFFEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)


![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)





![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)

![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)
